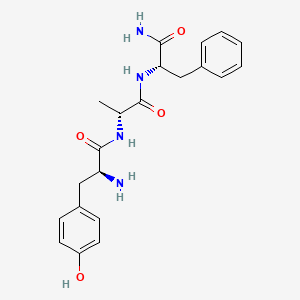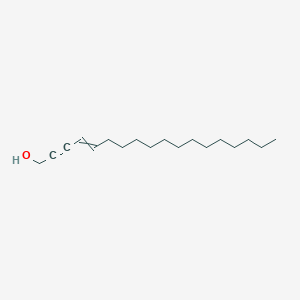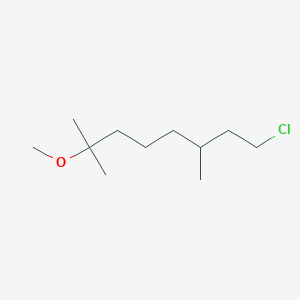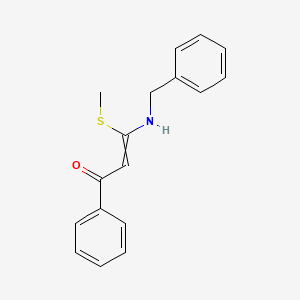
N,N'-(2-Oxopropane-1,1-diyl)dipropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2-Oxopropane-1,1-diyl)dipropanamide is an organic compound with a unique structure characterized by two propanamide groups connected through a central oxopropane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Oxopropane-1,1-diyl)dipropanamide typically involves the reaction of propanamide derivatives with oxopropane intermediates under controlled conditions. One common method includes the use of acetic acid as a catalyst to facilitate the condensation reaction between the amide groups and the oxopropane moiety . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of N,N’-(2-Oxopropane-1,1-diyl)dipropanamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2-Oxopropane-1,1-diyl)dipropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N’-(2-Oxopropane-1,1-diyl)dipropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-(2-Oxopropane-1,1-diyl)dipropanamide involves its interaction with molecular targets through its oxo and amide functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, and other non-covalent interactions that influence the compound’s biological and chemical activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,2′-(2-Oxopropane-1,3-diyl)diisoindoline-1,3-dione: This compound has a similar oxopropane moiety but differs in the attached functional groups.
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): Another related compound with hydroxyl groups instead of amide groups.
Uniqueness
N,N’-(2-Oxopropane-1,1-diyl)dipropanamide is unique due to its specific combination of oxo and amide functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
84827-13-4 |
|---|---|
Fórmula molecular |
C9H16N2O3 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
N-[2-oxo-1-(propanoylamino)propyl]propanamide |
InChI |
InChI=1S/C9H16N2O3/c1-4-7(13)10-9(6(3)12)11-8(14)5-2/h9H,4-5H2,1-3H3,(H,10,13)(H,11,14) |
Clave InChI |
NGMBQTJWDYXSBY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC(C(=O)C)NC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
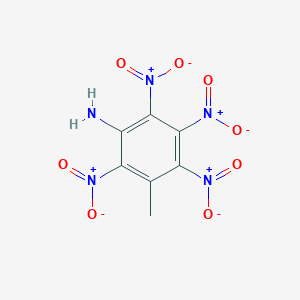
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
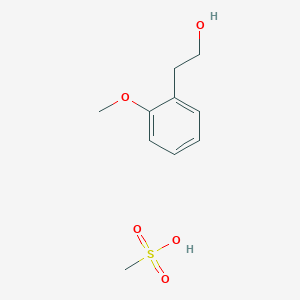


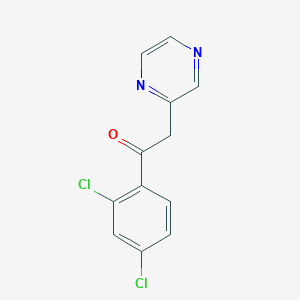
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
